molecular formula C8H7ClN2S B1529575 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine CAS No. 1408074-92-9

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine

Cat. No.: B1529575
CAS No.: 1408074-92-9
M. Wt: 198.67 g/mol
InChI Key: NGDXZQYZVYWVLN-UHFFFAOYSA-N
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Description

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine (CAS 1408074-92-9) is a versatile heterocyclic compound that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a fused thiophene-pyrimidine core, with an ethyl group at position 6 and a reactive chlorine atom at position 4 that defines its utility as a building block . The core thieno[3,2-d]pyrimidine scaffold is recognized for its diverse biological significance, making it a privileged structure in the design of novel bioactive molecules . The primary research value of this compound lies in its role as a precursor for the synthesis of more complex molecules. The chlorine atom at the 4-position is highly reactive and serves as an excellent leaving group, facilitating facile nucleophilic aromatic substitution reactions. This allows researchers to introduce a wide array of amines and other nucleophiles, enabling the rapid generation of diverse chemical libraries for biological screening . A key application of this compound is in the development of potential anticancer agents. Research indicates that derivatives of this compound exhibit significant biological activity by functioning as dual inhibitors of key signaling pathways. Studies have shown its potential to inhibit both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology for controlling tumor growth and angiogenesis . Furthermore, it has been investigated as an inhibitor of tubulin polymerization, binding to the colchicine site on tubulin, which leads to disruption of microtubule assembly, cell cycle arrest, and the induction of apoptosis in cancer cells . Beyond oncology, this compound and its derivatives show promising antimicrobial properties, demonstrating effectiveness against various Gram-positive and Gram-negative bacteria and fungi . The broader class of pyrimidine derivatives is also known to possess anti-inflammatory, analgesic, and antiviral activities, highlighting the potential of this scaffold in multiple therapeutic areas . The synthesis of this compound typically involves the cyclization of ethyl 2-aminothiophene-3-carboxylate derivatives with formamide at elevated temperatures, followed by chlorination of the resulting 4(3H)-one intermediate using phosphorus oxychloride (POCl3) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-ethylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-2-5-3-6-7(12-5)8(9)11-4-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDXZQYZVYWVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophene-3-carboxylate Derivatives

One common route involves the cyclization of ethyl 2-aminothiophene-3-carboxylate derivatives with formamide at elevated temperatures (around 180 °C) to yield 6-ethyl-thieno[3,2-d]pyrimidin-4(3H)-one intermediates. This step forms the fused pyrimidine ring by condensation of the amino and ester functionalities.

  • Reaction conditions: Heating with formamide at 180 °C for 8–12 hours.
  • Outcome: Formation of 6-ethyl-thieno[3,2-d]pyrimidin-4(3H)-one intermediates with good yields.

Chlorination to Introduce 4-Chloro Substituent

The 4(3H)-one group is then converted into the 4-chloro derivative using phosphorus oxychloride (POCl3). This chlorination step is typically performed under reflux conditions.

  • Reaction conditions: POCl3 addition at 0 °C followed by reflux for 4–12 hours.
  • Work-up: Quenching in ice/water, neutralization with ammonia solution, extraction with ethyl acetate.
  • Yield: 40–80% chlorinated product yield.
  • Notes: The 4-chloro derivatives are moisture-sensitive and usually used directly in subsequent reactions without purification.

Alternative Cyclization and Chlorination Routes

Other methods include cyclization of 2-aminothiophene-3-carbonitrile derivatives with acyl chlorides in 1,4-dioxane under reflux with HCl, followed by chlorination. These methods can provide access to similar thieno[3,2-d]pyrimidine scaffolds with varying substituents.

Industrial Scale and Optimization

Industrial synthesis often mirrors the laboratory methods but incorporates process intensification techniques such as:

  • Use of continuous flow reactors for better temperature and reaction time control.
  • Optimization of solvent systems (e.g., dichloromethane, toluene) and bases (e.g., triethylamine) to improve yields and purity.
  • Automated systems for reagent addition and reaction monitoring.

Such optimizations enhance yield, reduce reaction times, and improve reproducibility on a large scale.

Summary of Key Reaction Parameters and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Ethyl 2-aminothiophene-3-carboxylate + formamide 180 °C 8–12 hours Good Formation of thieno[3,2-d]pyrimidin-4(3H)-one
Chlorination POCl3, dropwise addition at 0 °C, then reflux Reflux (≈110 °C) 4–12 hours 40–80 Moisture sensitive product, direct use recommended
Alternative cyclization 2-Aminothiophene-3-carbonitrile + acyl chloride + HCl Reflux in 1,4-dioxane Several hours Moderate Variant route for ring closure

Research Findings and Observations

  • The cyclization with formamide is a robust method yielding high purity intermediates suitable for further functionalization.
  • Chlorination using POCl3 is efficient but requires careful control of temperature and addition rate to avoid decomposition.
  • The 4-chloro substituent is highly reactive, enabling subsequent nucleophilic substitutions for diverse derivative synthesis.
  • Moisture sensitivity of chlorinated intermediates necessitates immediate use or storage under inert conditions.
  • Industrial adaptations focus on continuous flow and solvent/base optimization to scale up the process efficiently.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
6-Ethyl-4-chlorothieno[3,2-d]pyrimidine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structural features allow it to undergo various chemical reactions, including:

  • Nucleophilic Substitution : The presence of the chlorine atom at the 4-position facilitates nucleophilic attack, enabling the introduction of different substituents.
  • Cyclization Reactions : This compound can participate in cyclization to form novel heterocycles, expanding its utility in synthetic organic chemistry.

Biological Applications

Antimicrobial Properties
Research indicates that thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity
The potential anticancer properties of this compound are under investigation. It has been noted for its ability to target specific enzymes and receptors involved in cancer cell proliferation. Molecular docking studies have suggested that this compound may bind effectively to protein targets associated with cancer signaling pathways.

Medicinal Chemistry

Drug Development
this compound is being explored as a lead compound in drug development. Its ability to modulate biological pathways makes it a valuable candidate for designing new therapeutics aimed at:

  • Cancer Treatment : Targeting key signaling pathways related to tumor growth and metastasis.
  • Infectious Diseases : Developing drugs that combat resistant strains of bacteria and viruses.

Mechanism of Action
The compound's mechanism involves interaction with specific biological targets, leading to alterations in cellular functions. Research into its pharmacokinetics and bioavailability is ongoing to optimize its therapeutic efficacy.

Industrial Applications

Material Science
In addition to its biological applications, this compound is utilized in developing novel materials with unique electronic and optical properties. These materials have potential applications in:

  • Organic Electronics : As components in organic light-emitting diodes (OLEDs) or solar cells.
  • Agrochemicals : As intermediates in the synthesis of pesticides or herbicides.

Case Studies and Research Findings

Study FocusFindingsImplications
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteriaPotential for new antibiotic development
Anticancer MechanismsInhibition of cell proliferation in specific cancer cell linesLeads to further exploration in cancer therapeutics
Synthetic PathwaysVarious methods developed for efficient synthesisEnhances scalability for industrial applications

Mechanism of Action

The mechanism of action of 6-ethyl-4-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • 4-Chloro vs. 4-Morpholino Derivatives: Substitution at position 4 significantly alters reactivity. For instance, 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (EP 2 402 347 A1) replaces chlorine with a morpholino group, enhancing solubility and enabling piperazine coupling for targeted drug design. In contrast, the chlorine in this compound acts as a leaving group, facilitating nucleophilic substitution reactions .
  • 6-Ethyl vs. 6-Methyl or 6-Trifluoromethyl Groups: Ethyl substituents increase lipophilicity compared to methyl groups (e.g., in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, ). Conversely, trifluoromethyl groups (e.g., in 6-(2-amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile, ) impart electron-withdrawing effects, altering binding affinities in biological targets.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Name Substituents Molecular Weight (g/mol) logP* Key Applications
This compound 6-Ethyl, 4-Cl ~212.7 2.8–3.2 Kinase inhibitor intermediate
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine 4-Morpholino, 2-Cl ~325.8 1.5–2.0 Solubility-enhanced scaffolds
5-Methoxypyrimidine-4-carbonitrile 5-Methoxy, 4-CN 299 [M+H]+ (LCMS) 1.2–1.6 Anticancer lead optimization

*Estimated using fragment-based methods.

Biological Activity

6-Ethyl-4-chlorothieno[3,2-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound exhibits significant activity as an inhibitor of tubulin polymerization and as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). This dual inhibition is crucial for its antiproliferative effects on cancer cells.

  • Tubulin Inhibition : this compound binds to the colchicine site on tubulin, disrupting microtubule assembly. This action leads to cell cycle arrest and apoptosis in cancer cells.
  • EGFR Inhibition : The compound inhibits EGFR activity with half-maximal inhibitory concentration (IC50) values in the nanomolar range, demonstrating its potency against tumors that overexpress this receptor.

Efficacy Against Cancer Cell Lines

Research has shown that this compound exhibits potent antiproliferative effects across various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:

Cell Line IC50 (μM) Mechanism
T-47D0.71Tubulin polymerization inhibition
HT-290.30EGFR inhibition
H-12990.50Dual inhibition
MDA-MB-4350.25Apoptosis induction
MX-10.40Cell cycle arrest

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the thieno[3,2-d]pyrimidine structure significantly influence biological activity. Key findings include:

  • Substituents : The presence of ethyl and chloro groups enhances the binding affinity to both tubulin and EGFR.
  • Positioning : Variations in the positioning of substituents can either enhance or diminish the compound's potency.

Case Studies and Research Findings

  • Study on Dual Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited both tubulin polymerization and EGFR activity, leading to increased apoptosis in cancer cells .
  • In Vivo Efficacy : Animal model studies indicated that treatment with this compound resulted in significant tumor regression, suggesting its potential for therapeutic applications .
  • Comparative Analysis : When compared with standard treatments like erlotinib and sunitinib, this compound showed superior efficacy in certain cell lines, highlighting its promise as a novel therapeutic agent .

Q & A

Q. What are the key laboratory synthesis routes for 6-Ethyl-4-chlorothieno[3,2-d]pyrimidine?

  • Methodological Answer: The synthesis typically involves multi-step procedures, including halogenation, cyclization, and substitution reactions. For example, bromination of precursor compounds (e.g., thienopyrimidine derivatives) followed by nucleophilic substitution with ethyl groups can yield the target molecule. Reaction conditions (e.g., temperature control at 60–80°C, solvent selection like DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for regioselectivity and yield optimization .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated into halogenated organic containers for professional disposal. Contamination risks are minimized using filter-tipped pipettes and dedicated glassware .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer: Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and high-resolution mass spectrometry (HRMS) to validate molecular weight. Purity is assessed via HPLC (≥95% purity threshold) or TLC (using silica gel plates and UV visualization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in derivative synthesis?

  • Methodological Answer: Yield improvements may involve:
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance reactivity in SNAr reactions.
  • Catalyst tuning : Palladium/copper systems improve cross-coupling efficiency.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) mitigates side reactions.
    Automated flow reactors enable precise control of these parameters .

Q. What strategies address contradictory biological activity data in thienopyrimidine derivatives?

  • Methodological Answer: Contradictions may arise from impurity interference or assay variability. Solutions include:
  • Repurification : Column chromatography (silica gel, hexane/EtOAc eluent) to isolate pure fractions.
  • Dose-response validation : Repeating bioassays (e.g., IC₅₀ determination) with standardized cell lines (e.g., HEK293) .

Q. How do electronic effects of the chloro and ethyl groups influence reactivity?

  • Methodological Answer: The chloro group acts as an electron-withdrawing moiety, activating the pyrimidine ring for nucleophilic substitution. The ethyl group provides steric bulk, directing reactions to specific positions (e.g., C-2 or C-6). Computational modeling (DFT calculations) predicts charge distribution and reactive sites .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.